molecular formula C13H19NO B3976403 3-phenyl-N-(propan-2-yl)butanamide

3-phenyl-N-(propan-2-yl)butanamide

Cat. No.: B3976403
M. Wt: 205.30 g/mol
InChI Key: IAADGNRUCRJGLD-UHFFFAOYSA-N
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Description

3-phenyl-N-(propan-2-yl)butanamide is a synthetic organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This chiral molecule features a (3S) stereocenter and belongs to the class of N-alkylated amides, making it a valuable building block in medicinal chemistry and drug discovery research. While the specific biological profile of this compound is an area of ongoing investigation, its structure is closely related to privileged scaffolds used in pharmaceutical development. Structurally similar propionamide derivatives are frequently explored as key intermediates in the synthesis of compounds with affinity for central nervous system (CNS) targets . For instance, N-aryl propionamide motifs are known to be incorporated into potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, which are investigated for their potential in pain management research . Furthermore, the propan-2-yl (isopropyl) amide group is a common feature in compounds screened for various biological activities. Researchers can utilize this chemical as a core scaffold for structure-activity relationship (SAR) studies or as a synthetic intermediate to create more complex molecules for high-throughput screening campaigns. This product is intended for research purposes in laboratory settings only. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)14-13(15)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAADGNRUCRJGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(propan-2-yl)butanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. The general procedure includes the halogenation of primary nitroalkanes followed by amidation . Another method involves the reaction of 3-phenylbutanoic acid with isopropylamine under appropriate conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(propan-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-(propan-2-yl)butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The nitrogen substituent significantly impacts steric bulk and electronic properties:

  • 3-Oxo-N,N-di(propan-2-yl)butanamide (CAS 1044637-58-2): Features two isopropyl groups and a ketone at C3. The ketone increases polarity, while dual isopropyl groups enhance steric effects, making it less reactive in nucleophilic substitutions .
  • 3-Phenyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 432536-49-7): The trifluoromethylphenyl group adds strong electron-withdrawing effects, improving metabolic stability and binding affinity in drug design .

Variations in the Carbon Backbone

Modifications to the butanamide chain alter molecular geometry and functional group placement:

  • 3-Oxo-2-phenylbutanamide : A ketone at C3 and phenyl at C2 make it a precursor in amphetamine synthesis. The ketone facilitates reductive amination, a key step in illicit drug production .
  • 2-Amino-3-methyl-N-[3-(propan-2-yl)phenyl]butanamide: An amino group at C2 increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the target compound .

Functional Group Additions

Additional functional groups modulate bioactivity:

  • 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1): The acetyl group introduces a reactive ketone, enabling further derivatization (e.g., Schiff base formation) .
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : A chlorophenethyl moiety and methoxynaphthalene enhance π-π stacking interactions, relevant in protein-ligand binding .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
3-Phenyl-N-(propan-2-yl)butanamide C₁₃H₁₉NO 205.30 Phenyl (C3), isopropyl (N) High lipophilicity, potential CNS activity N/A
3-Phenyl-N-[2-(trifluoromethyl)phenyl]butanamide C₁₈H₁₇F₃NO 324.34 Trifluoromethylphenyl (N) Enhanced metabolic stability
3-Oxo-N,N-di(propan-2-yl)butanamide C₁₀H₁₉NO₂ 185.26 Ketone (C3), dual isopropyl (N) Polar, used in coordination chemistry
2-Amino-3-methyl-N-[3-(propan-2-yl)phenyl]butanamide C₁₄H₂₂N₂O 234.34 Amino (C2), methyl (C3), isopropyl (N) Improved aqueous solubility
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Ketone (C3), phenyl (C2) Amphetamine synthesis precursor

Research Findings and Implications

  • Steric Effects : Bulky substituents like isopropyl or trifluoromethylphenyl reduce enzymatic degradation, extending half-life in vivo .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the amide bond against hydrolysis, critical for drug design .
  • Biological Activity: Amino or acetyl groups enhance interaction with biological targets (e.g., enzymes, receptors) via hydrogen bonding or covalent modification .
  • Synthetic Utility : Ketone-containing analogs (e.g., 3-oxo derivatives) serve as intermediates in multi-step syntheses, such as reductive amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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